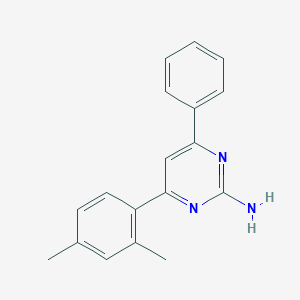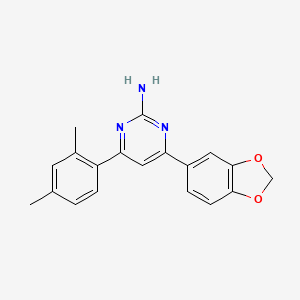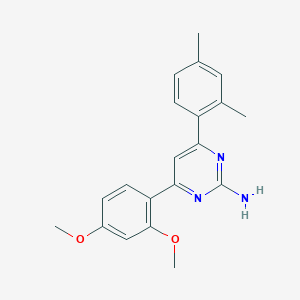
4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (4-BP-6-DMPP) is a pyrimidine derivative containing a bromophenyl and a dimethoxyphenyl group at the 4- and 6-positions, respectively. It is a member of the pyrimidine class of heterocyclic compounds and has been studied for its various applications in scientific research. 4-BP-6-DMPP is an important tool in the synthesis of a variety of compounds, including drugs, and has been used in the study of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes involved in the metabolism of drugs and other xenobiotics, as well as in the study of the biochemical and physiological effects of drugs. It has also been used in the synthesis of various drugs, including anti-cancer agents, and as a tool in the study of the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it has been suggested that it may act as a substrate for various enzymes involved in drug metabolism, as well as modulating the activity of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine have not been extensively studied. However, it has been suggested that it may modulate the activity of enzymes involved in drug metabolism, as well as modulating the activity of various biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized, and it is soluble in a variety of organic solvents. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can be toxic and should be handled with care.
Direcciones Futuras
There are a variety of potential future directions for the study of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine. These include further investigation into its mechanism of action and its biochemical and physiological effects, as well as its potential applications in the synthesis of various drugs. Additionally, further research could be conducted into its use as a tool in the study of drug metabolism and its potential toxicity. Finally, further research could be conducted into its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been reported in a variety of ways. One method involves the reaction of 4-bromophenylpyrimidine-2-amine with 3,4-dimethoxyphenyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent such as acetonitrile, and the resulting product is purified by column chromatography.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTUIOKFKZXFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














